![molecular formula C17H27NO2 B5143691 N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-N-ethyl-2-methyl-2-propen-1-amine](/img/structure/B5143691.png)
N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-N-ethyl-2-methyl-2-propen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-N-ethyl-2-methyl-2-propen-1-amine, also known as URB597, is a selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down the endocannabinoid anandamide, which plays a role in pain modulation, appetite regulation, and mood. URB597 has been studied for its potential therapeutic applications in pain management, anxiety, and depression.
Mechanism of Action
N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-N-ethyl-2-methyl-2-propen-1-amine selectively inhibits FAAH, the enzyme responsible for breaking down anandamide. By inhibiting FAAH, N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-N-ethyl-2-methyl-2-propen-1-amine increases levels of anandamide, which can activate cannabinoid receptors and produce analgesic, anxiolytic, and antidepressant effects.
Biochemical and Physiological Effects
N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-N-ethyl-2-methyl-2-propen-1-amine has been shown to increase levels of anandamide in the brain and peripheral tissues, leading to activation of cannabinoid receptors. This activation can produce analgesic effects, reduce anxiety and depression-like behaviors, and improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-N-ethyl-2-methyl-2-propen-1-amine has several advantages for laboratory experiments, including its high yield and purity, selectivity for FAAH, and potential therapeutic applications. However, limitations include its short half-life and potential for off-target effects, which may require careful dosing and monitoring in experiments.
Future Directions
Future research on N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-N-ethyl-2-methyl-2-propen-1-amine could explore its potential therapeutic applications in humans, particularly in pain management, anxiety, and depression. Additionally, further investigation into the mechanism of action of N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-N-ethyl-2-methyl-2-propen-1-amine and its effects on other neurotransmitter systems could provide insights into its broader physiological effects. Finally, the development of more selective and potent FAAH inhibitors could improve the efficacy and safety of N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-N-ethyl-2-methyl-2-propen-1-amine and related compounds.
Synthesis Methods
N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-N-ethyl-2-methyl-2-propen-1-amine can be synthesized through a multistep process involving the reaction of 3,4-dimethoxybenzaldehyde with isobutyraldehyde, followed by a Grignard reaction with ethylmagnesium bromide and a final reductive amination with methyl vinyl ketone. The synthesis of N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-N-ethyl-2-methyl-2-propen-1-amine has been optimized for high yield and purity, making it a viable option for laboratory research.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-N-ethyl-2-methyl-2-propen-1-amine has been extensively studied for its potential therapeutic applications in pain management, anxiety, and depression. Preclinical studies have shown that N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-N-ethyl-2-methyl-2-propen-1-amine increases levels of anandamide, leading to analgesic effects in animal models of acute and chronic pain. N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-N-ethyl-2-methyl-2-propen-1-amine has also been shown to have anxiolytic and antidepressant effects in animal models, potentially through modulation of the endocannabinoid system.
properties
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)propan-2-yl]-N-ethyl-2-methylprop-2-en-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2/c1-7-18(12-13(2)3)14(4)10-15-8-9-16(19-5)17(11-15)20-6/h8-9,11,14H,2,7,10,12H2,1,3-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNDYODVQQOMZEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=C)C)C(C)CC1=CC(=C(C=C1)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3,4-dimethoxyphenyl)propan-2-yl]-N-ethyl-2-methylprop-2-en-1-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.